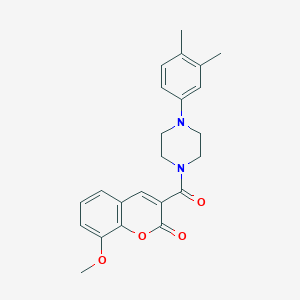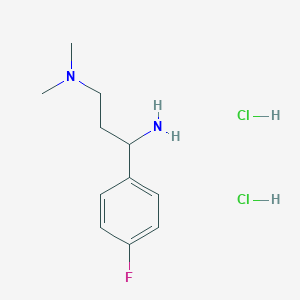
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride is a compound with the empirical formula C10H13FN2·2HCl . It is a derivative of phenylpiperazine, a class of drugs with entactogenic properties that direct central serotonin release .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular weight of this compound is 253.14 . The SMILES string representation is Cl.Cl.Fc1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Malaria Treatment Research
- Novel Inhibitors of Plasmodium falciparum : Research has identified derivatives of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride as potential novel chemotypes for malaria treatment. These compounds have been investigated for their potency and metabolic stability, highlighting their relevance in the search for new malaria treatments (Krake et al., 2017).
Anticancer Research
- Synthesis and Cytotoxicity in Cancer Cell Lines : Enantiomerically pure derivatives of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride have been synthesized and tested for their cytotoxicity in various cancer cell lines, such as breast and prostate cancer cells. This research contributes to the understanding of the compound's potential as an anticancer agent (Dullin et al., 2006).
Magnetic Properties Research
- Synthesis and Magnetic Properties : Studies have focused on the synthesis and magnetic properties of compounds derived from 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride. The research provides insights into the complex's crystal structure and its potential applications in materials science (Ribas et al., 1994).
Polymer Science
- Polymer Synthesis and Properties : The compound has been utilized in synthesizing polymers with unique properties, such as fluorescence and thermal stability. This research opens pathways for developing new materials with specific optical and thermal characteristics (Hamciuc et al., 2015).
CO2 Capture Research
- Improving CO2 Capture : Research involving fluorine-substituted phenolic anions derived from 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride has shown promise in enhancing CO2 capture. This is crucial for developing more efficient and sustainable methods of carbon capture (Zhao et al., 2018).
Safety And Hazards
The compound is classified as acutely toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9;;/h3-6,11H,7-8,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPXXXRLXZHJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
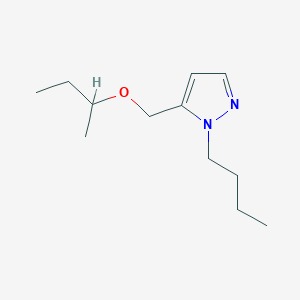
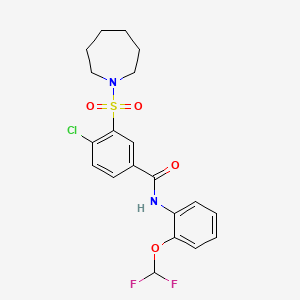
![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
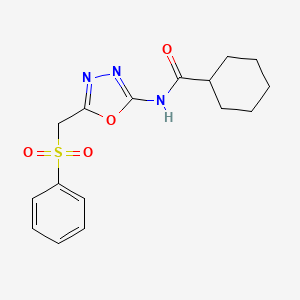
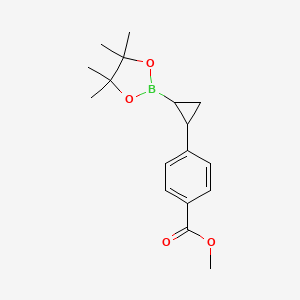
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
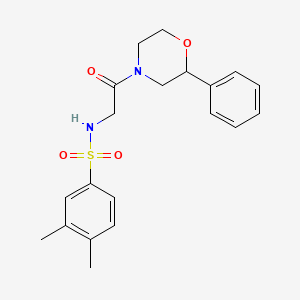
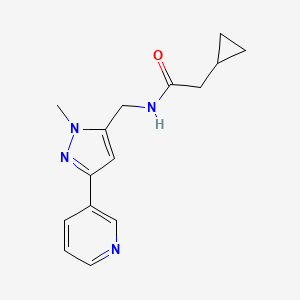
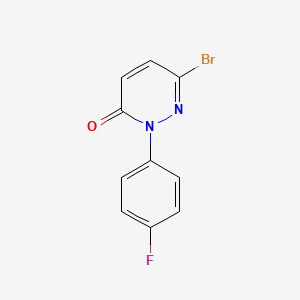
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
